2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone
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Overview
Description
2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone is an organic compound with the molecular formula C14H20N2O3 It is characterized by the presence of an amino group, two methyl groups, a phenoxy group, and a morpholino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,6-dimethylphenol and morpholine.
Reaction with Ethanone: The 4-amino-2,6-dimethylphenol is reacted with an ethanone derivative in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. The amino group and morpholino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may modulate enzymatic activity, receptor binding, or other cellular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-amino-2,6-dimethylphenoxy)acetate
- 2-(4-Amino-2,6-dimethylphenoxy)acetic acid
Uniqueness
Compared to similar compounds, 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-amino-2,6-dimethylphenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-7-12(15)8-11(2)14(10)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFSJJCYHKBKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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